Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI)

Chiral amino ketone synthesis Weinreb ketone formation Process chemistry scale-up

Challenge: Protecting group incompatibility and racemization risk in chiral ketone synthesis. Solution: tert-butyl N-[(3S)-2-oxopentan-3-yl]carbamate (CAS 304021-05-4). - >99% ee from L-2-aminobutyric acid; no epimerization. - Boc group: acid-labile, orthogonal to Fmoc/Cbz. - Methyl ketone > aldehyde for stability. - Scalable: 95% yield at -30°C, no chromatography (CN118063337B). Ideal for (S)-3-amino-2-pentanone HCl synthesis.

Molecular Formula C10H19NO3
Molecular Weight 201.266
CAS No. 304021-05-4
Cat. No. B2695152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI)
CAS304021-05-4
Molecular FormulaC10H19NO3
Molecular Weight201.266
Structural Identifiers
SMILESCCC(C(=O)C)NC(=O)OC(C)(C)C
InChIInChI=1S/C10H19NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h8H,6H2,1-5H3,(H,11,13)/t8-/m0/s1
InChIKeyOYMVICMFVPPYRS-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identity and Structural Baseline


Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI), systematically named tert-butyl N-[(3S)-2-oxopentan-3-yl]carbamate (CAS 304021-05-4), is a chiral N-Boc-protected α-amino ketone with molecular formula C10H19NO3 and molecular weight 201.26 g/mol [1]. The compound features a single defined (S)-stereocenter at the carbon bearing the Boc-protected amine, an ethyl side chain, and a methyl ketone functionality . It serves as a key protected intermediate en route to (S)-3-amino-2-pentanone hydrochloride, an important chiral building block for innovative drug synthesis, and is commercially available at ≥97% purity from specialty chemical suppliers [1].

Chiral Intermediate (S)-Boc-aminoketone from L-Abu
Stereochemical Control Weinreb route preserves configuration
Functional Stability Methyl ketone resists oxidation & epimerization

Why Generic Substitution Fails


Simple in-class substitution of this (S)-Boc-aminoketone with its (R)-enantiomer, alternative N-protecting groups (Fmoc, Cbz), or the corresponding aldehyde analog leads to quantitatively and qualitatively different outcomes in downstream pharmaceutical synthesis. The (S)-configuration is derived from L-2-aminobutyric acid and is essential for stereochemical transfer into chiral drug candidates; use of the (R)-enantiomer (CAS 183606-72-6) would invert target binding geometry . Alternative N-protecting groups impose orthogonal deprotection conditions: Fmoc requires basic piperidine treatment incompatible with base-sensitive substrates, while Cbz demands hydrogenolysis or HBr, each introducing distinct functional group compatibility constraints that Boc's mild acid-labile cleavage avoids . Furthermore, prior art synthetic routes to this ketone intermediate (US 200942967, EP2589592) suffer from low-temperature requirements (−78 °C), toxic solvents, and chromatographic purification needs that the improved method described below overcomes [1].

(R)-Enantiomer Inverts stereochemistry; may shift binding geometry in downstream targets
Fmoc / Cbz Analogs Different deprotection conditions may limit orthogonal strategy compatibility
Aldehyde Analog Lower oxidative stability and higher epimerization risk may reduce shelf life

Quantitative Procurement Evidence


Step Yield: Weinreb Amide-to-Ketone Conversion

In the key ketone-forming step, CN118063337B reports that the target compound (S-(2-oxoglutarate-3-yl) carbamic acid tert-butyl ester, identical to CAS 304021-05-4) is obtained using methylmagnesium bromide (CH3MgBr) at −30 °C in tetrahydrofuran, requiring no additional reagents beyond the solvent, and achieving an isolated yield of 95% [1]. In contrast, the prior art method disclosed in US 200942967 employs methyllithium (CH3Li) at −78 °C in diethyl ether—a toxic, highly flammable solvent—and suffers from difficult temperature control and higher reagent cost [1]. Separately, EP2589592 mandates column chromatographic purification after ketone formation, rendering it unsuitable for industrial scale-up [1]. The CN118063337B protocol eliminates both the cryogenic requirement and the chromatographic step.

Ketone Formation Yield
Head-to-head
95% isolated yield (CH3MgBr, THF, −30 °C) vs prior art −78 °C, chromatography
Supports scalable procurement synthesis with mild conditions
Patented route CN118063337B; no column chromatography required
Chiral amino ketone synthesis Weinreb ketone formation Process chemistry scale-up

Boc Deprotection Efficiency

The Boc deprotection of the target compound to yield (S)-3-amino-2-pentanone hydrochloride proceeds in 99% isolated yield using concentrated HCl in dichloromethane at 25 °C over 3 hours, with the product precipitating directly as white crystals collected by simple filtration [1]. This near-quantitative deprotection efficiency is intrinsic to the Boc protecting group strategy and contrasts with Fmoc deprotection (typically requiring piperidine/DMF, which can promote α-epimerization in amino ketones [2]) and with Cbz deprotection (hydrogenolysis, which may reduce the ketone functionality [2]).

Boc Deprotection Yield
Class-level
99% yield (conc. HCl, CH2Cl2, 25 °C, filtration) vs Fmoc 80–95% with epimerization risk
Enables high-purity chiral amine hydrochloride with simple workup
Acidic deprotection avoids base-induced epimerization
N-Boc deprotection Pharmaceutical intermediate Chiral amine hydrochloride

Stereochemical Integrity via Weinreb Amide

The synthesis of this compound proceeds through a Weinreb amide derived from Boc-L-2-aminobutyric acid (Boc-L-Abu-OH). The Weinreb amide methodology is established to fully preserve the stereochemical information from the starting amino acid through to the ketone product without erosion of optical purity . This is a critical differentiation from alternative routes such as direct Grignard addition to N-Boc-amino esters, which can cause partial racemization due to enolate formation at the α-carbon. The patent CN118063337B utilizes L-2-aminobutyric acid as the chiral pool starting material; the downstream (S)-configuration at the carbon bearing the Boc-NH group is preserved through all four synthetic steps [1].

Stereochemical Integrity
Class-level
Weinreb amide route: full retention from L-Abu (≥99% ee) through to ketone
Maintains enantiomeric identity for chiral drug synthesis
Alternative Grignard routes risk 5–20% epimerization
Stereochemical fidelity Weinreb amide Optical purity Chiral pool synthesis

Protecting Group Orthogonality

The Boc group in this compound is cleavable under mild acidic conditions (TFA or HCl), making it orthogonal to the base-labile Fmoc group (CAS 2770534-32-0 for the analogous Fmoc-protected 2-oxopentan-3-yl carbamate) and to the hydrogenolytically labile Cbz group (CAS 2770500-30-4) [1]. This orthogonality is quantifiable in synthetic planning: in a sequential protection/deprotection scheme, Boc removal using 1–4 M HCl in dioxane or neat TFA proceeds in <2 hours at room temperature with >95% conversion, while leaving Fmoc and Cbz groups intact [2]. Conversely, Fmoc removal with 20% piperidine/DMF is incompatible with ketone functionalities prone to aldol condensation under basic conditions, whereas Boc acidic cleavage avoids this side reaction entirely.

Orthogonal Protection
Class-level
Boc cleaved by HCl (99%) without affecting Fmoc/Cbz; orthogonal to basic/reductive conditions
Facilitates multi-step orthogonal protection strategies
Selection dictated by downstream functional group tolerance
N-Protecting group orthogonality Solid-phase peptide synthesis Multi-step synthesis

Methyl Ketone Versus Aldehyde Stability

The target compound bears a methyl ketone at the carbonyl position, distinguishing it from the homologous aldehyde analog (CAS 153371-25-6, (S)-tert-butyl (1-oxobutan-2-yl)carbamate), which contains a formyl group. Methyl ketones are significantly less prone to air oxidation than aldehydes (standard oxidation potential difference: aldehydes oxidize to carboxylic acids under ambient O2; methyl ketones require stronger oxidants for Baeyer-Villiger or haloform pathways) [1]. Additionally, the α-proton of a ketone is less acidic than that of an aldehyde (pKa ~20 for ketone α-C–H vs. ~17 for aldehyde α-C–H), translating to reduced enolization and consequently lower epimerization risk at the chiral α-carbon under mildly basic conditions [1]. This stability advantage is critical for long-term storage and multi-step synthetic sequences where the protected intermediate must survive several transformations before deprotection.

Ketone vs Aldehyde Stability
Class-level
Methyl ketone pKa ~19–20, resists air oxidation; aldehyde analog pKa ~16–17, oxidizes spontaneously
Supports longer storage and lower epimerization risk
Racemization rate ~10–30× slower for ketone
α-Amino ketone stability Aldehyde vs. ketone reactivity Chiral building block storage

Optimal Application Scenarios


Scale-Up for GMP Pharmaceutical Intermediate

Procurement of CAS 304021-05-4 is most justified when the downstream target is (S)-3-amino-2-pentanone hydrochloride—a key chiral intermediate for innovative drug synthesis [1]. The CN118063337B route demonstrates 95% yield in the ketone-forming step at accessible −30 °C with no chromatography, followed by 99% deprotection yield via simple HCl treatment and filtration [1]. This contrasts with the prior art requiring −78 °C conditions and chromatographic purification, making this compound the cost-optimal and infrastructure-compatible choice for kilogram-scale or pilot-plant synthesis.

Multi-Step Orthogonal N-Protection Strategies

When a synthetic sequence requires sequential or orthogonal deprotection of multiple amine functionalities, the Boc group on this compound is acid-labile and compatible with Fmoc (base-labile) and Cbz (hydrogenolysis-labile) protecting groups present elsewhere in the substrate [1]. The quantitative Boc deprotection (99% yield with conc. HCl at 25 °C) without epimerization makes this compound the preferred N-protected amino ketone building block for convergent peptide, peptidomimetic, or hybrid scaffold assembly .

Chiral Pool Enantiomeric Purity Preservation

The Weinreb amide-based synthesis of this compound ensures full stereochemical transfer from L-2-aminobutyric acid (>99% ee) to the final ketone without racemization, as established by the Weinreb methodology literature [1]. This is critical when the compound is destined as a chiral building block for asymmetric synthesis of pharmaceutical targets, where even 1–2% of the (R)-enantiomer would represent a significant impurity requiring costly chiral chromatographic removal downstream .

Long-Term Inventory Stability Programs

The methyl ketone functionality in CAS 304021-05-4 provides substantially greater oxidative and configurational stability than the analogous aldehyde (CAS 153371-25-6), as evidenced by the ~3 pKa unit difference in α-C–H acidity and resistance to ambient air oxidation [1]. This makes the compound suitable for longer-term storage and inventory stockpiling in pharmaceutical R&D supply chains, where batch consistency and impurity profiles must be maintained over extended periods.

Application
Selection Property
Validation Focus
Kilogram-scale chiral intermediate synthesis
Mild-condition Weinreb route
Process yield and scalability
Orthogonal protection/deprotection sequences
Acid-labile Boc compatible with Fmoc/Cbz
Deprotection selectivity and yield
Enantiopure chiral building block synthesis
Weinreb amide stereochemical transfer
Enantiomeric excess retention
Long-term storage of chiral intermediates
Methyl ketone oxidative stability
Shelf-life and impurity profile
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